molecular formula C11H21N B3074280 N-(cyclopropylmethyl)cycloheptanamine CAS No. 1019538-94-3

N-(cyclopropylmethyl)cycloheptanamine

Cat. No.: B3074280
CAS No.: 1019538-94-3
M. Wt: 167.29 g/mol
InChI Key: XQDDMPCEPQDKFM-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)cycloheptanamine: is an organic compound with the molecular formula C11H21N It is a derivative of cycloheptanamine, where the amine group is substituted with a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)cycloheptanamine typically involves the reaction of cycloheptanamine with cyclopropylmethyl halides under basic conditions. One common method includes the use of cyclopropylmethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)cycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the cyclopropylmethyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed:

    Oxidation: Cycloheptanone derivatives.

    Reduction: Cycloheptanol derivatives.

    Substitution: Various N-substituted cycloheptanamines.

Scientific Research Applications

N-(cyclopropylmethyl)cycloheptanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)cycloheptanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling, which can result in various physiological responses.

Comparison with Similar Compounds

    Cycloheptanamine: The parent compound without the cyclopropylmethyl substitution.

    N-methylcycloheptanamine: A similar compound with a methyl group instead of a cyclopropylmethyl group.

    Cyclopropylmethylamine: A simpler compound with only the cyclopropylmethyl group attached to an amine.

Uniqueness: N-(cyclopropylmethyl)cycloheptanamine is unique due to the presence of both the cyclopropylmethyl and cycloheptane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(cyclopropylmethyl)cycloheptanamine is an organic compound with significant potential in medicinal chemistry, primarily due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Overview of the Compound

  • Molecular Formula : C11_{11}H21_{21}N
  • CAS Number : 1019538-94-3
  • Structure : The compound consists of a cycloheptane ring with a cyclopropylmethyl substituent on the nitrogen atom, contributing to its rigidity and steric properties, which are crucial for interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Nucleophilic Substitution :
    • Reaction of cycloheptanamine with cyclopropylmethyl halides (e.g., chlorides) in the presence of a strong base (e.g., sodium hydride).
    • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used under elevated temperatures to facilitate the reaction.
  • Oxidation and Reduction :
    • The compound can undergo oxidation to form ketones or carboxylic acids using agents like potassium permanganate.
    • Reduction reactions can yield secondary or tertiary amines using lithium aluminum hydride or sodium borohydride.

Biological Activity

Preliminary studies indicate that this compound may exhibit various pharmacological effects:

  • Neuroactive Properties : The compound has been investigated for its potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.
  • Enzyme Interaction : Its mechanism of action likely involves modulation of enzyme activity or receptor signaling pathways, which can lead to specific physiological responses.
  • Potential Therapeutic Applications : Ongoing research is exploring its use as a pharmaceutical agent targeting specific molecular pathways, particularly in the fields of pain management and anxiety disorders.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
N-cyclobutylmethyl-cyclohexanamineCyclobutyl substituent on cyclohexanePotential anxiolytic effectsSmaller ring structure
N-(isopropylmethyl)-cyclohexanamineIsopropyl group on cyclohexaneAnalgesic propertiesLarger alkyl substituent
N-(phenylmethyl)-cycloheptanaminePhenyl group on cycloheptaneAntidepressant effectsAromatic substitution

This table highlights how variations in structure influence biological activity and potential applications. Notably, this compound stands out due to its unique combination of cyclic structures and potential neuroactive properties.

Case Studies and Research Findings

Research into this compound has yielded several findings:

  • Pharmacological Studies : Investigations have shown that derivatives of this compound may enhance binding affinity to specific receptors, impacting their efficacy as therapeutic agents.
  • Mechanistic Insights : Studies suggest that the cyclopropylmethyl group can significantly affect the compound's interaction with biological targets, potentially enhancing its pharmacokinetic properties.

Properties

IUPAC Name

N-(cyclopropylmethyl)cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-4-6-11(5-3-1)12-9-10-7-8-10/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDDMPCEPQDKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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